N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as UVA-1, is a chemical compound that has been extensively studied for its potential applications in various fields of science. UVA-1 is a photostabilizer and antioxidant, which makes it a promising candidate for use in sunscreen formulations. Additionally, UVA-1 has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of sunscreen formulations. This compound is a photostabilizer and antioxidant, which makes it an ideal candidate for use in sunscreen formulations. In addition, this compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is not fully understood. However, it is believed that this compound exerts its photoprotective effects by scavenging free radicals and reactive oxygen species that are generated by UV radiation. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to possess a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent antioxidant and can scavenge free radicals and reactive oxygen species. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory properties. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its photostabilizing and antioxidant properties, which make it a promising candidate for use in sunscreen formulations. Additionally, this compound has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain applications.
Future Directions
There are several future directions for N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea research. One potential direction is to further investigate its potential applications in sunscreen formulations. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential anti-inflammatory and anti-cancer properties. Finally, future research should focus on developing new synthetic methods for this compound that may improve its solubility and make it more suitable for use in various applications.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea involves the reaction of 2,3-dimethylaniline with 2,2,6,6-tetramethyl-4-piperidinone to form the intermediate N-(2,3-dimethylphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea. This intermediate is then reacted with thiocyanic acid to form the final product, this compound. The synthesis of this compound is a straightforward process, and the compound can be obtained in high yields.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3S/c1-12-8-7-9-15(13(12)2)20-16(22)19-14-10-17(3,4)21-18(5,6)11-14/h7-9,14,21H,10-11H2,1-6H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXAEWRPNJDFKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.